molecular formula C19H15BrO3 B2955167 3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde CAS No. 428829-02-1

3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde

Cat. No.: B2955167
CAS No.: 428829-02-1
M. Wt: 371.23
InChI Key: QAKOFVBLVKSVAX-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde is a chemical compound belonging to the benzaldehyde family. It has the molecular formula C19H15BrO3 and a molecular weight of 371.23. This compound is characterized by the presence of a bromine atom, a methoxy group, and a naphthalen-1-ylmethoxy group attached to a benzaldehyde core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde typically involves the following steps:

    Methoxylation: The addition of a methoxy group to the benzaldehyde ring.

    Naphthalen-1-ylmethoxylation: The attachment of a naphthalen-1-ylmethoxy group to the benzaldehyde ring.

These reactions are carried out under controlled conditions, often involving the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to an alcohol.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used to replace the bromine atom under appropriate conditions.

Major Products

    Oxidation: 3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic acid.

    Reduction: 3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxybenzaldehyde: Similar structure but lacks the naphthalen-1-ylmethoxy group.

    5-Methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde: Similar structure but lacks the bromine atom.

Uniqueness

3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde is unique due to the presence of both the bromine atom and the naphthalen-1-ylmethoxy group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrO3/c1-22-18-10-13(11-21)9-17(20)19(18)23-12-15-7-4-6-14-5-2-3-8-16(14)15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKOFVBLVKSVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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